![molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7](/img/structure/B613801.png)
7-Deazaguanine
Overview
Description
7-Deazaguanine is a small molecule that is classified as an experimental compound . It is an isomer of guanine and is used as a nucleobase of hachimoji DNA . It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines .
Synthesis Analysis
The biosynthesis of 7-deazaguanine derivatives involves several proteins encoded by the dpd gene cluster. The proteins DpdA, DpdB, and DpdC are necessary for DNA modification . DpdA has a transglycosylase activity responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0). DpdB has an unexpected ATPase activity necessary for the insertion of preQ 0 into DNA .Molecular Structure Analysis
The molecular structure of 7-Deazaguanine involves a pyrrolo [2,3-d]pyrimidine ring system . The X-ray crystal structure of DpdA, a protein involved in the modification of 7-Deazaguanine, has been elucidated .Chemical Reactions Analysis
The chemical reactions involving 7-Deazaguanine are complex. The DpdA protein inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB .Scientific Research Applications
Role in Molecular Biology of DNA and tRNA
7-Deazaguanine modifications play multifaceted roles in the molecular biology of DNA and tRNA . They shape diverse yet essential biological processes, including the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
Contribution to Cellular Stress Resistance
Beyond their roles in translation, 7-deazaguanine modifications contribute to cellular stress resistance . They directly modulate the adaptability of living organisms .
Involvement in Self-Nonself Discrimination Mechanisms
7-Deazaguanine modifications are involved in self-nonself discrimination mechanisms . This plays a crucial role in the immune response of organisms .
Role in Host Evasion Defenses
These modifications also contribute to host evasion defenses . This is particularly important in the context of pathogenic organisms .
Presence in Biologically Active Natural Products
7-Deazaguanine moieties extend beyond nucleic acid modifications, manifesting in the structural diversity of biologically active natural products . Their roles in fundamental cellular processes and their presence in these products underscore their versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .
Part of the Bacterial Queuosine tRNA Modification Pathway
The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway .
Component of the Dpd Restriction–Modification System
These modified nucleosides are also the products of the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .
Safety and Hazards
Mechanism of Action
7-Deazaguanine: primarily targets the cellular machinery involved in nucleic acid metabolism. Specifically, it interacts with enzymes responsible for guanine biosynthesis and incorporation into RNA and DNA.
Biochemical Pathways:
7-Deazaguanine: impacts several pathways:
Stress Response and Adaptability: Beyond translation, deazaguanine modifications play a role in cellular stress resistance and self-nonself discrimination. They directly influence an organism’s adaptability to changing environments .
properties
IUPAC Name |
2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223745 | |
Record name | 7-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Deazaguanine | |
CAS RN |
7355-55-7 | |
Record name | 7-Deazaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7355-55-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DEAZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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